Methyl 5-morpholinothiazole-4-carboxylate
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Overview
Description
Methyl 5-morpholinothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-morpholinothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate, N-bromosuccinimide, and thiourea, the compound can be synthesized via a one-pot procedure . This method is efficient and yields the desired product under mild reaction conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of eco-friendly solvents and catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Methyl 5-morpholinothiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromothiazole-4-carboxylate: Similar in structure but with a bromine atom instead of a morpholine ring.
Thiazole-2-carboxylic acid: Another thiazole derivative with different functional groups.
Uniqueness
Methyl 5-morpholinothiazole-4-carboxylate is unique due to the presence of both a thiazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications .
Biological Activity
Antimicrobial Activity
Methyl 5-morpholinothiazole-4-carboxylate has demonstrated notable antimicrobial properties, particularly against certain bacterial and fungal species.
Antibacterial Effects
Studies have shown that this compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, the compound showed the following minimum inhibitory concentrations (MIC):
Bacterial Strain | MIC (μM) |
---|---|
B. subtilis | 4.55 |
S. aureus | 4.58 |
E. coli | 9.12 |
The compound's activity against B. subtilis and S. aureus is particularly noteworthy, suggesting potential applications in treating infections caused by these pathogens .
Antifungal Properties
In addition to its antibacterial effects, this compound has also shown promising antifungal activity. Research indicates that it is effective against common fungal species such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its potential anti-inflammatory and analgesic properties. In vivo studies using animal models have demonstrated significant reductions in inflammation and pain perception .
Case Study: Carrageenan-Induced Paw Edema
In a study using a rat model of carrageenan-induced paw edema, this compound showed a dose-dependent reduction in inflammation. At a dose of 50 mg/kg, the compound reduced edema by 62% compared to the control group, approaching the efficacy of standard anti-inflammatory drugs .
Enzyme Inhibition and Receptor Binding
This compound has shown interesting properties in terms of enzyme inhibition and receptor binding, which could have implications for various therapeutic applications.
CDK9 Inhibition
While not directly studied for this specific compound, structurally similar thiazole derivatives have demonstrated potent inhibition of Cyclin-Dependent Kinase 9 (CDK9). For instance, compound 12u, a related thiazole-containing molecule, showed a Ki value of 4 nM against CDK9 and over 80-fold selectivity compared to CDK2 .
Potential Mechanisms
The biological activities of this compound may be attributed to its ability to:
- Interact with various biomolecules, potentially leading to changes in gene expression
- Inhibit or activate certain enzymes
- Bind to specific cellular receptors
These mechanisms could explain its diverse biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Metabolic Considerations
The thiazole ring, a key component of this compound, plays a crucial role in various metabolic pathways. It is notably present in Vitamin B1 (thiamine), which is involved in carbohydrate metabolism and neurotransmitter synthesis.
Properties
IUPAC Name |
methyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-13-9(12)7-8(15-6-10-7)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYRLGLVLVAKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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